molecular formula C17H15NO B14395727 N-(4-Methylphenyl)-1H-indene-2-carboxamide CAS No. 87950-57-0

N-(4-Methylphenyl)-1H-indene-2-carboxamide

Katalognummer: B14395727
CAS-Nummer: 87950-57-0
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: ROSHLTDZKGLUHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)-1H-indene-2-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an indene ring system substituted with a carboxamide group and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-1H-indene-2-carboxamide typically involves the reaction of 1H-indene-2-carboxylic acid with 4-methylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up to meet commercial demands.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methylphenyl)-1H-indene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Methylphenyl)-1H-indene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor in the synthesis of biologically active molecules.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which N-(4-Methylphenyl)-1H-indene-2-carboxamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methylphenyl)benzamide: Similar structure but lacks the indene ring.

    N-(4-Methylphenyl)maleimide: Contains a maleimide group instead of a carboxamide.

    N-(4-Methylphenyl)acetamide: Features an acetamide group instead of the indene carboxamide.

Uniqueness

N-(4-Methylphenyl)-1H-indene-2-carboxamide is unique due to the presence of the indene ring system, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

87950-57-0

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

N-(4-methylphenyl)-1H-indene-2-carboxamide

InChI

InChI=1S/C17H15NO/c1-12-6-8-16(9-7-12)18-17(19)15-10-13-4-2-3-5-14(13)11-15/h2-10H,11H2,1H3,(H,18,19)

InChI-Schlüssel

ROSHLTDZKGLUHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.